REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>C(=O)(O)[O-].[Na+]>[CH3:9][N:10]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH2:11][CH2:12][OH:13] |f:0.1,3.4|
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Name
|
4-chloropyridine hydrochloride salt
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=CC=NC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
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Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 48 hour
|
Duration
|
48 h
|
Type
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EXTRACTION
|
Details
|
The product was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined EtOAc was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCO)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |